molecular formula C11H16N2O2S3 B5867377 N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide

Cat. No.: B5867377
M. Wt: 304.5 g/mol
InChI Key: UQXBIJNLHMBWLH-UHFFFAOYSA-N
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Description

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a thiophene ring, a sulfur-containing heterocycle, which imparts unique chemical properties and potential biological activities.

Mechanism of Action

Mode of Action

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The compound shows a noncompetitive inhibitory property on both isoenzymes . This means that it binds to a site other than the active site of the enzymes, altering their structure and reducing their activity.

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects the carbon dioxide hydration pathway . This pathway is crucial for the transport of carbon dioxide from tissues to the lungs. By inhibiting carbonic anhydrases, the compound disrupts this pathway, potentially affecting processes such as respiration and pH regulation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of carbonic anhydrase activity . This can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs and potentially affect the pH balance within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with cyclohexyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylcarbamothioyl)thiophene-2-carboxamide
  • N-(cyclohexylcarbamothioyl)thiophene-2-sulfinamide
  • N-(cyclohexylcarbamothioyl)thiophene-2-sulfenamide

Uniqueness

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide is unique due to its specific combination of a sulfonamide group and a thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Properties

IUPAC Name

1-cyclohexyl-3-thiophen-2-ylsulfonylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S3/c14-18(15,10-7-4-8-17-10)13-11(16)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXBIJNLHMBWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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